molecular formula C14H19NO5 B7879786 Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)piperidine-2-carboxylate

Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)piperidine-2-carboxylate

Cat. No.: B7879786
M. Wt: 281.30 g/mol
InChI Key: RZLZBIQJHTXSIU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring and a cyclobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate typically involves multiple steps:

    Formation of the Cyclobutene Moiety: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxyacetylene and a suitable diene.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with the cyclobutene intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography for the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperidine moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclobutene ring, using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of small molecules with proteins and nucleic acids.

Mechanism of Action

The mechanism by which Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutene moiety can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)propan-2-amine
  • Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)butan-2-amine

Uniqueness

Ethyl 1-(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)piperidine-2-carboxylate is unique due to the presence of both a piperidine ring and a cyclobutene moiety, which confer distinct chemical and biological properties. The combination of these structural features is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

ethyl 1-(2-ethoxy-3,4-dioxocyclobuten-1-yl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-3-19-13-10(11(16)12(13)17)15-8-6-5-7-9(15)14(18)20-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLZBIQJHTXSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)N2CCCCC2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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